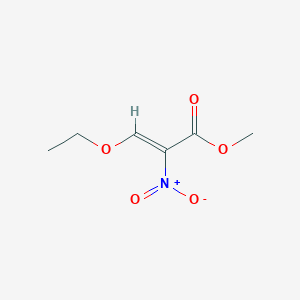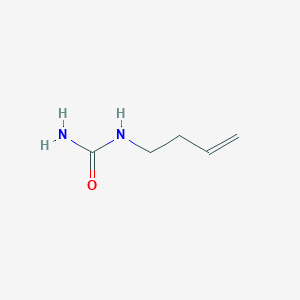
2,3-二氯-6-(三氟甲基)苯甲酰胺
概述
描述
2,3-Dichloro-6-(trifluoromethyl)benzamide is a chemical compound characterized by the presence of dichloro and trifluoromethyl groups attached to a benzamide core
科学研究应用
2,3-Dichloro-6-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
Mode of Action
It is thought to act by affecting certain proteins in the body . The interaction of the compound with its targets can lead to various changes in the body’s biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-6-(trifluoromethyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its action.
生化分析
Biochemical Properties
2,3-Dichloro-6-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity .
Cellular Effects
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux . These changes can result in varied cellular responses, including apoptosis or proliferation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-6-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to changes in its efficacy and toxicity . Long-term exposure can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant biological responses . Toxic effects at high doses can include organ damage or systemic toxicity.
Metabolic Pathways
2,3-Dichloro-6-(trifluoromethyl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can alter the balance of metabolic pathways, leading to changes in energy production, biosynthesis, and degradation processes . Understanding these pathways is crucial for predicting the compound’s effects on metabolism.
Transport and Distribution
Within cells and tissues, 2,3-Dichloro-6-(trifluoromethyl)benzamide is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-6-(trifluoromethyl)benzamide affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects . Understanding its subcellular distribution is key to elucidating its mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzamide typically involves the introduction of dichloro and trifluoromethyl groups onto a benzamide structure. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of 2,3-Dichloro-6-(trifluoromethyl)benzamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
2,3-Dichloro-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
相似化合物的比较
Similar Compounds
- 2,6-Dichloro-N-((4-(trifluoromethyl)phenyl)methyl)benzamide
- 3,5-Bis(trifluoromethyl)benzamide
- 1-(2-Chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
Uniqueness
2,3-Dichloro-6-(trifluoromethyl)benzamide is unique due to the specific positioning of the dichloro and trifluoromethyl groups on the benzamide core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
属性
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHADVHBMLGPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)

![1-Oxa-7-azaspiro[5.5]undecan-8-one](/img/structure/B1643348.png)



![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)
![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)


![2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B1643382.png)


